Cas no 1691815-54-9 (2-Ethoxy-4-fluoro-1-methylbenzene)

2-Ethoxy-4-fluoro-1-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-ethoxy-4-fluoro-1-methylbenzene
- 2-Ethoxy-4-fluoro-1-methylbenzene
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- MDL: MFCD32632045
- Inchi: 1S/C9H11FO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3
- InChI Key: FKORLHYDSIYZRL-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Topological Polar Surface Area: 9.2
- XLogP3: 3.3
2-Ethoxy-4-fluoro-1-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB560060-10g |
2-Ethoxy-4-fluoro-1-methylbenzene; . |
1691815-54-9 | 10g |
€573.30 | 2025-03-19 | ||
abcr | AB560060-5 g |
2-Ethoxy-4-fluoro-1-methylbenzene; . |
1691815-54-9 | 5g |
€213.80 | 2023-04-13 | ||
abcr | AB560060-1g |
2-Ethoxy-4-fluoro-1-methylbenzene; . |
1691815-54-9 | 1g |
€146.20 | 2025-03-19 | ||
A2B Chem LLC | BA20316-5g |
2-Ethoxy-4-fluoro-1-methylbenzene |
1691815-54-9 | 97% | 5g |
$251.00 | 2024-04-20 | |
abcr | AB560060-25g |
2-Ethoxy-4-fluoro-1-methylbenzene; . |
1691815-54-9 | 25g |
€1075.30 | 2025-03-19 | ||
abcr | AB560060-10 g |
2-Ethoxy-4-fluoro-1-methylbenzene; . |
1691815-54-9 | 10g |
€329.80 | 2023-04-13 | ||
abcr | AB560060-5g |
2-Ethoxy-4-fluoro-1-methylbenzene; . |
1691815-54-9 | 5g |
€360.00 | 2025-03-19 | ||
A2B Chem LLC | BA20316-1g |
2-Ethoxy-4-fluoro-1-methylbenzene |
1691815-54-9 | 97% | 1g |
$101.00 | 2024-04-20 |
2-Ethoxy-4-fluoro-1-methylbenzene Related Literature
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
Additional information on 2-Ethoxy-4-fluoro-1-methylbenzene
Introduction to 2-Ethoxy-4-fluoro-1-methylbenzene (CAS No. 1691815-54-9)
2-Ethoxy-4-fluoro-1-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1691815-54-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This aromatic heterocyclic molecule, featuring both ethoxy and fluoro substituents on a benzene ring with a methyl group at the 1-position, exhibits unique chemical properties that make it a valuable intermediate in synthetic applications.
The structural configuration of 2-Ethoxy-4-fluoro-1-methylbenzene contributes to its reactivity and functionality, making it a versatile building block in the synthesis of more complex molecules. The presence of the fluoro group, in particular, introduces electron-withdrawing effects that can influence the compound's electronic properties and interactions with biological targets. This characteristic has been leveraged in the development of novel agrochemicals and pharmaceuticals, where fluorine substitution often enhances metabolic stability and binding affinity.
In recent years, there has been growing interest in the applications of fluorinated aromatic compounds due to their broad spectrum of biological activities. Research has demonstrated that molecules containing fluoro groups can exhibit improved pharmacokinetic profiles, including increased bioavailability and resistance to enzymatic degradation. The ethoxy substituent further modulates the compound's behavior, contributing to its solubility and interaction with various biological systems.
One of the most compelling aspects of 2-Ethoxy-4-fluoro-1-methylbenzene is its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Studies have shown that this compound can be readily transformed into more complex structures through various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. These transformations allow for the introduction of additional functional groups, enabling the creation of molecules with tailored properties for specific therapeutic applications.
The pharmaceutical industry has been particularly interested in developing new treatments for neurological disorders, where fluorinated aromatic compounds have shown promise as potential therapeutics. The ability to fine-tune the electronic and steric properties of these molecules through strategic substitution has led to several innovative drug candidates. For instance, derivatives of 2-Ethoxy-4-fluoro-1-methylbenzene have been investigated for their potential as monoamine oxidase inhibitors (MAOIs) and serotonin reuptake inhibitors (SRIs), which are key mechanisms in treating conditions such as depression and anxiety.
Additionally, the material science community has explored the use of 2-Ethoxy-4-fluoro-1-methylbenzene in the development of advanced materials. Its aromatic structure and functional groups make it a suitable candidate for applications in organic electronics, where it can serve as a component in light-emitting diodes (LEDs) or organic photovoltaic cells. The fluoro group's electron-withdrawing nature can enhance charge transport properties, while the ethoxy group can improve film formation and stability.
The synthesis of 2-Ethoxy-4-fluoro-1-methylbenzene typically involves multi-step organic reactions, starting from commercially available precursors such as anisole (methyl benzoate) or chlorobenzene derivatives. Advanced catalytic methods, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity in its preparation. These synthetic routes highlight the compound's accessibility and utility in both academic research and industrial settings.
Recent advancements in computational chemistry have further enhanced our understanding of 2-Ethoxy-4-fluoro-1-methylbenzene's reactivity and potential applications. Molecular modeling studies have provided insights into how structural modifications can influence its interactions with biological targets, guiding the design of more effective derivatives. These computational approaches are increasingly being integrated into drug discovery pipelines, accelerating the development of novel therapeutics based on fluorinated aromatic scaffolds.
The environmental impact of fluorinated compounds is also a critical consideration in their development and application. While fluorine substitution can offer significant advantages in terms of pharmacological activity, it is essential to evaluate their environmental persistence and potential toxicity. Efforts are underway to develop greener synthetic methods for fluorinated aromatics, reducing reliance on hazardous reagents and minimizing waste generation.
In conclusion, 2-Ethoxy-4-fluoro-1-methylbenzene (CAS No. 1691815-54-9) represents a valuable compound with diverse applications across pharmaceuticals and materials science. Its unique structural features enable its use as an intermediate in synthesizing complex molecules with tailored properties for therapeutic and technological purposes. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation in multiple scientific disciplines.
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